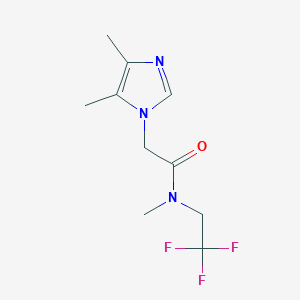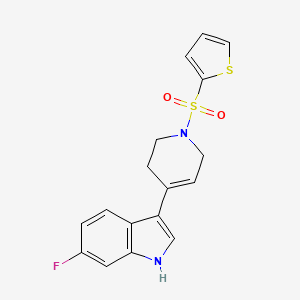![molecular formula C16H17NO5S2 B7553522 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid is a compound with potential therapeutic applications in various diseases. It is a sulfonamide derivative with a thiophene ring that possesses anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. This compound also inhibits the activity of cyclooxygenase-2, which reduces the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It also exhibits a good safety profile with no significant adverse effects on the liver, kidney, or gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid in lab experiments include its potent anti-inflammatory and analgesic effects, good safety profile, and ease of synthesis. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For the research and development of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid include the investigation of its potential therapeutic applications in various diseases such as arthritis, inflammatory bowel disease, and cancer. The optimization of its pharmacokinetic and pharmacodynamic properties through the development of prodrugs and analogs is also an area of interest. Additionally, the elucidation of its molecular targets and signaling pathways may provide insights into its mechanism of action and facilitate the development of more potent and selective compounds.
In conclusion, 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid is a sulfonamide derivative with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid involves the reaction of 2-cyclopentyloxyaniline with thiophene-3-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with sulfamide to yield the final product. The purity and yield of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound also reduces the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain.
Eigenschaften
IUPAC Name |
5-[(2-cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-16(19)11-9-15(23-10-11)24(20,21)17-13-7-3-4-8-14(13)22-12-5-1-2-6-12/h3-4,7-10,12,17H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPMQHTPBVPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
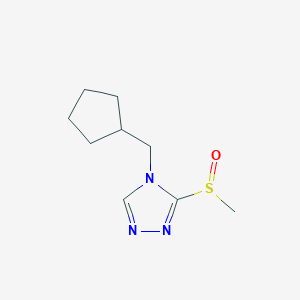
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
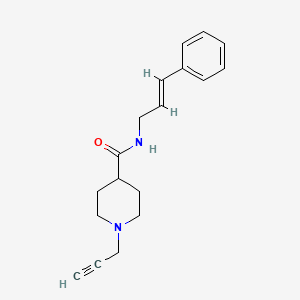
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
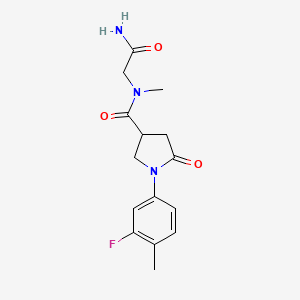
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

